N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a phenoxyacetamide group
Preparation Methods
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . This method yields the desired compound in moderate yield and requires purification through techniques such as Thin Layer Chromatography (TLC) and spectroscopy .
Chemical Reactions Analysis
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and indole rings, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for synthesizing novel bioactive pyrimidine derivatives.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The pyrimidine and indole moieties allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and indole derivatives, such as:
2-Pyrimidinamine, 4,6-dimethyl-: This compound shares the pyrimidine core but lacks the indole and phenoxyacetamide groups.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This compound has a similar pyrimidine structure but different substituents.
(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: This compound contains an indole moiety but differs in other structural aspects.
The uniqueness of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide lies in its combination of pyrimidine, indole, and phenoxyacetamide groups, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C26H28N6O3 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C26H28N6O3/c1-17-13-18(2)30-26(29-17)32-25(31-24(33)16-35-20-7-5-4-6-8-20)27-12-11-19-15-28-23-10-9-21(34-3)14-22(19)23/h4-10,13-15,28H,11-12,16H2,1-3H3,(H2,27,29,30,31,32,33) |
InChI Key |
WMEPFPWIMSYJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)COC4=CC=CC=C4)C |
Origin of Product |
United States |
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